
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities. MNBA has been studied extensively for its potential as a drug candidate, particularly in the field of cancer research.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide involves the inhibition of key enzymes and proteins that are involved in cell proliferation and survival. One of the main targets of this compound is the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. This compound has been shown to inhibit the activity of PARP, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various cell types. In addition to its anti-cancer activity, this compound has been found to possess anti-inflammatory properties and has been shown to inhibit the production of certain inflammatory cytokines. This compound has also been shown to modulate the activity of certain ion channels and transporters, which may have implications for its use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. This compound also exhibits some toxicity towards normal cells, which may limit its use in the clinic.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, is an area of active research. Overall, this compound has shown great promise as a versatile chemical compound with a wide range of potential applications in scientific research and drug development.
合成方法
The synthesis of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide involves a series of chemical reactions that can be performed using various methods. One commonly used method involves the reaction between 3-methoxyaniline and 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography or recrystallization.
科学研究应用
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential as a drug candidate, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for cell survival.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-8-11(6-7-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNMMYOWGIZRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
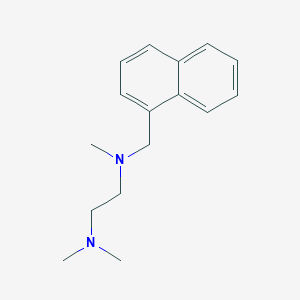
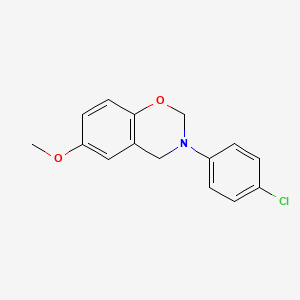
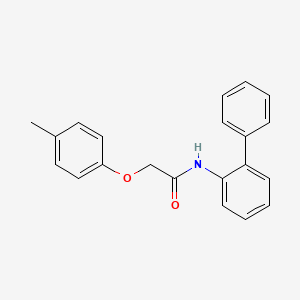

![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)


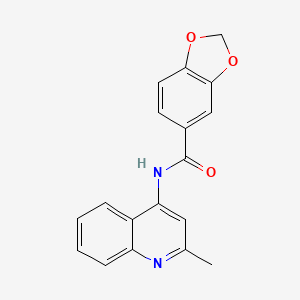
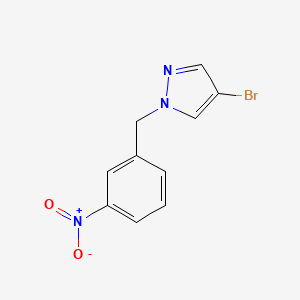
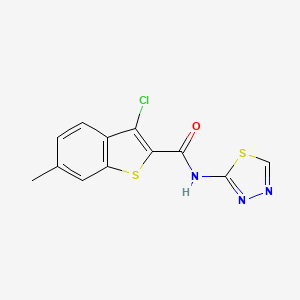
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
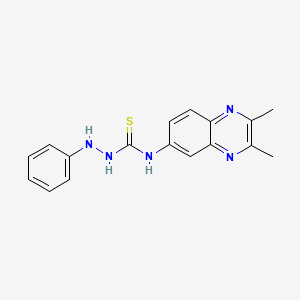
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)